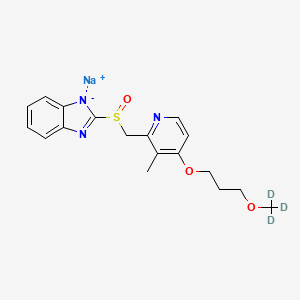

Rabeprazole-d3 Sodium Salt

概要

説明

Rabeprazole-d3 Sodium Salt is a deuterated form of Rabeprazole Sodium, a proton pump inhibitor used to reduce stomach acid production. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Rabeprazole, as the deuterium atoms provide a distinct mass difference that aids in analytical detection.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Rabeprazole-d3 Sodium Salt involves the incorporation of deuterium atoms into the Rabeprazole molecule. The process typically starts with the synthesis of the deuterated intermediate, which is then converted into the final product. One common method involves the reaction of 2-mercapto-5-methoxybenzimidazole with 3-methoxypropyl bromide-d3 in the presence of a base to form the deuterated intermediate. This intermediate is then oxidized to form Rabeprazole-d3, which is subsequently converted to its sodium salt form by reacting with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to remove any impurities.

化学反応の分析

Types of Reactions

Rabeprazole-d3 Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the molecule can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the molecule can be reduced to form amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacokinetic Studies

Rabeprazole-d3 Sodium Salt serves as an isotope-labeled internal standard in mass spectrometry. This application is crucial for accurately quantifying Rabeprazole concentrations in biological samples, as the deuterated form provides a distinct mass signature that can be easily differentiated from non-deuterated compounds. The enhanced stability of Rabeprazole-d3 allows researchers to conduct detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) characteristics of Rabeprazole and similar compounds.

Drug Interaction Studies

Research indicates that this compound can interact with other medications metabolized by cytochrome P450 enzymes. Understanding these interactions is vital for assessing potential drug-drug interactions in clinical settings. Studies have shown that Rabeprazole can influence the absorption and efficacy of concomitantly administered drugs, making it an important compound for evaluating polypharmacy risks, particularly in populations with multiple comorbidities.

Therapeutic Research

Recent studies have explored the therapeutic effects of Rabeprazole-d3 beyond its traditional use as a proton pump inhibitor for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. Notably, it has been shown to induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer research. For instance, Rabeprazole-d3 has demonstrated inhibitory effects on uridine nucleoside ribohydrolase with an IC50 value of 0.3 μM, indicating its relevance in developing novel cancer therapies.

Formulation Development

The stability of this compound has prompted research into innovative drug formulations. A study developed immediate-release oral tablets incorporating sodium bicarbonate to enhance gastric stability while delivering rapid therapeutic effects. The formulation demonstrated a high dissolution rate and stability over 12 months, indicating its potential for improving patient adherence and treatment outcomes in acid-related disorders.

Case Study 1: Efficacy in GERD Treatment

A prospective observational study analyzed 1,796 patients treated with twice-daily doses of Rabeprazole sodium. Results indicated significant improvements in health-related quality of life scores and endoscopic healing rates compared to standard once-daily regimens (p<0.001). This underscores the compound's efficacy in managing GERD symptoms effectively over extended periods.

Case Study 2: Cancer Research Application

In vitro studies have demonstrated that Rabeprazole-d3 induces apoptosis in specific cancer cell lines, providing a foundation for further exploration into its potential as an adjunct therapy in oncology.

作用機序

Rabeprazole-d3 Sodium Salt works by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme system (proton pump) in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, thereby reducing acid secretion. The deuterium atoms do not alter the mechanism of action but provide a distinct mass difference for analytical purposes .

類似化合物との比較

Similar Compounds

Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: Also a proton pump inhibitor used to reduce stomach acid production.

Lansoprazole: Another compound in the same class with similar uses.

Uniqueness

Rabeprazole-d3 Sodium Salt is unique due to the presence of deuterium atoms, which provide a distinct mass difference that aids in analytical detection. This makes it particularly useful in pharmacokinetic and metabolism studies, where precise tracking of the compound is essential .

生物活性

Rabeprazole-d3 Sodium Salt is a deuterated derivative of rabeprazole, a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. This compound has garnered attention not only for its therapeutic applications in treating gastroesophageal reflux disease (GERD) and peptic ulcers but also for its potential in research settings due to its unique isotopic labeling. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications in both clinical and research contexts.

1. Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₇D₃N₃NaO₃S

- Molecular Weight : Approximately 384.44 g/mol

- Deuterium Substitution : The presence of three deuterium atoms enhances the stability and facilitates precise pharmacokinetic studies compared to the non-deuterated form.

This compound functions primarily as a proton pump inhibitor, which means it inhibits the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid production. This mechanism is crucial for managing conditions associated with excessive stomach acid.

This compound irreversibly binds to the H+/K+-ATPase enzyme, effectively blocking the final step of gastric acid secretion. This binding occurs in an acidic environment, allowing the drug to accumulate in the stomach and exert its effects rapidly. The inhibition of this enzyme results in:

- Decreased Gastric Acid Secretion : Provides relief from acid-related disorders.

- Apoptotic Induction : Recent studies have indicated that Rabeprazole-d3 can induce apoptosis in certain cancer cell lines, suggesting potential applications beyond gastrointestinal disorders .

3. Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety. Studies indicate that:

- Absorption : Rapid absorption occurs post-administration, with peak plasma concentrations achieved within a short time frame.

- Metabolism : It undergoes hepatic metabolism primarily through non-enzymatic pathways, making it less susceptible to genetic polymorphisms affecting drug metabolism .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Tmax) | 0.5 hours |

| Bioavailability | High |

| Half-Life | Approximately 1 hour |

| Metabolic Pathways | Non-enzymatic |

4. Biological Activity in Research

This compound's role as an internal standard in mass spectrometry allows for accurate quantification of rabeprazole levels in biological samples. Its unique isotopic labeling facilitates:

- Pharmacokinetic Studies : Used to investigate the absorption, distribution, metabolism, and excretion (ADME) of rabeprazole.

- Drug Interaction Studies : Understanding interactions with other medications metabolized by cytochrome P450 enzymes is crucial for assessing potential drug-drug interactions.

5. Case Studies and Clinical Applications

Recent studies have explored the applications of this compound in various clinical settings:

- Gastroesophageal Reflux Disease (GERD) : Clinical trials have demonstrated that rabeprazole achieves optimal acid suppression rapidly compared to other PPIs, making it effective for patients requiring immediate relief .

- Cancer Research : Investigations into its apoptotic effects suggest a potential role in cancer therapy, particularly regarding certain cell lines responsive to rabeprazole-induced apoptosis.

6. Conclusion

This compound represents a significant advancement in both therapeutic applications and research methodologies related to proton pump inhibitors. Its unique properties as a deuterated compound enhance stability and accuracy in pharmacokinetic studies while offering promising avenues for exploring its effects beyond gastrointestinal disorders.

Future research should focus on further elucidating its mechanisms of action in cancer biology and optimizing its use as a reliable internal standard in analytical chemistry.

特性

IUPAC Name |

sodium;2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3[N-]2)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676128 | |

| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216494-11-9 | |

| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。